(s)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol
Description
(S)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol is a chiral aromatic compound featuring a phenolic core substituted with a nitro group at the 2-position and a (1-amino-2-hydroxyethyl) group at the 5-position. Its molecular formula is C₈H₁₀N₂O₄, with a molecular weight of 198.18 g/mol .
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
5-[(1S)-1-amino-2-hydroxyethyl]-2-nitrophenol |
InChI |
InChI=1S/C8H10N2O4/c9-6(4-11)5-1-2-7(10(13)14)8(12)3-5/h1-3,6,11-12H,4,9H2/t6-/m1/s1 |
InChI Key |
GVGFAMRFVGVGSS-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol typically involves the nitration of a suitable phenol derivative followed by the introduction of the amino and hydroxyethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(s)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
Scientific Research Applications
(s)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (s)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | pKa | Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| This compound | C₈H₁₀N₂O₄ | 198.18 | ~0.88* | ~6.5* | 85.0* |
| 5-(Dimethylamino)-2-nitrophenol | C₈H₉N₂O₃ | 181.17 | 1.72 | 6.60 | 69.29 |
| (S)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol | C₈H₁₀N₂O₄ | 198.18 | ~0.88* | ~6.5* | 85.0* |
| 1-(2-Amino-6-nitrophenyl)ethanone | C₈H₈N₂O₃ | 180.16 | 1.68 | N/A | 75.60 |
Research Implications
- Synthetic Utility: The nitro and hydroxyethyl groups in this compound make it a candidate for asymmetric catalysis or pharmaceutical intermediates, though its positional isomer (4-substituted) is more commercially accessible .
Biological Activity
(S)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 198.20 g/mol. The compound features an amino group, a hydroxyethyl group, and a nitro group attached to a phenolic ring, which are crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This interaction is primarily due to the formation of hydrogen bonds with target proteins, which may alter their conformation and function.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting that this compound may also inhibit bacterial growth.
- Antioxidant Activity : The presence of phenolic structures in the compound indicates potential antioxidant properties, which could protect cells from oxidative stress.
The mechanisms through which this compound exerts its biological effects include:
- Hydrogen Bonding : The amino and hydroxy groups facilitate hydrogen bonding with proteins and nucleic acids, impacting their structural integrity and function.
- Enzyme Modulation : Evidence suggests that the compound may inhibit specific kinases involved in critical signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.
- Oxidative Stress Reduction : By scavenging free radicals, the compound could mitigate oxidative damage in cells, contributing to its potential therapeutic effects against various diseases.
Toxicological Studies
Research on related nitrophenol compounds indicates varying degrees of toxicity. For instance, studies have reported median lethal dose (LD50) values for similar compounds ranging from 500 mg/kg to over 4000 mg/kg in animal models . While specific toxicity data for this compound is limited, caution is warranted based on these findings.
Antioxidant Studies
A study evaluating the antioxidant capacity of phenolic compounds found that those with similar structures exhibit significant inhibition of lipid peroxidation, indicating that this compound may possess comparable antioxidant activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (R)-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol | Methoxy group instead of nitro | Different reactivity; potential antioxidant |
| (R)-4-(1-Amino-2-hydroxyethyl)phenol | Amino and hydroxyethyl groups on different positions | Variations in enzyme inhibition |
| 2-[(1R)-1-amino-2-hydroxyethyl]benzene-1,3-diol | Two hydroxyl groups | Enhanced hydrogen bonding capacity |
This table highlights how variations in structure can influence the biological activities of related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
